1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde
Description
1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound that features a pyrazole ring substituted with an ethyl group at the 1-position, an iodine atom at the 4-position, and an aldehyde group at the 5-position
Properties
IUPAC Name |
2-ethyl-4-iodopyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-2-9-6(4-10)5(7)3-8-9/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFPMPWZLVCFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)I)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of iodine and ammonium hydroxide to achieve the iodination step . The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted pyrazoles.
Oxidation Products: 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid.
Reduction Products: 1-Ethyl-4-iodo-1H-pyrazole-5-methanol.
Scientific Research Applications
1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which 1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-Ethyl-1H-pyrazole-4-carbaldehyde: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Iodo-1H-pyrazole-5-carboxaldehyde: Similar structure but without the ethyl group, affecting its physical and chemical properties.
Biological Activity
1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 202.02 g/mol. The compound features a pyrazole ring substituted with an ethyl group at position 1 and an iodine atom at position 4, along with a carbaldehyde functional group at position 5. This unique structure contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbonyl compounds. The method may vary slightly depending on the specific reagents used, but it generally follows established protocols for the synthesis of pyrazole derivatives.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
1. Antimicrobial Activity
- Pyrazoles have been reported to possess significant antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives can inhibit both Gram-positive and Gram-negative bacteria effectively .
- Specific tests reveal that compounds similar to this compound demonstrate minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
2. Anti-inflammatory Effects
- The anti-inflammatory potential of pyrazoles is well-documented, with many derivatives showing efficacy in reducing inflammation markers such as TNF-α and IL-6 in vitro. For example, certain pyrazole compounds have been noted to inhibit these cytokines significantly at low concentrations .
- A related study indicated that modifications in the pyrazole structure can enhance anti-inflammatory activity, suggesting that this compound may also possess similar properties .
3. Anticancer Properties
- Some pyrazole derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
- Research indicates that specific substitutions on the pyrazole ring can enhance cytotoxic effects against various cancer cell lines.
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Notable Research Findings
Recent studies have synthesized various derivatives of pyrazoles, including those similar to this compound, revealing their potential in treating infections resistant to conventional antibiotics . Furthermore, investigations into their anti-inflammatory properties suggest that these compounds could serve as alternatives to non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
